molecular formula C12H18O3 B13330520 Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate

Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B13330520
M. Wt: 210.27 g/mol
InChI Key: NXQBYGVGGCSLNA-UHFFFAOYSA-N
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Description

Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound characterized by its unique cyclopropyl and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by formylation. One common method starts with the trans aldehyde N-(2-(2-formylcyclopropyl)ethyl)-1H-indole-2-carboxamide, which is synthesized selectively with trans stereochemistry . Standard reductive amination conditions are then applied to obtain the desired compound in good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The cyclopropyl ring can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but may involve strong acids or bases.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate largely depends on its application. In medicinal chemistry, for instance, it may act as a ligand that binds to specific receptors, modulating their activity. The cyclopropyl and formyl groups play crucial roles in its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for selective interactions with biological targets, making it valuable in drug design and other applications .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 3-(2-formylcyclopropyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-4-15-11(14)10-9(12(10,2)3)8-5-7(8)6-13/h6-10H,4-5H2,1-3H3

InChI Key

NXQBYGVGGCSLNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C1(C)C)C2CC2C=O

Origin of Product

United States

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